molecular formula C3H3ClF2O2 B1446628 2,2-Difluoroethyl chloroformate CAS No. 111022-16-3

2,2-Difluoroethyl chloroformate

Cat. No. B1446628
M. Wt: 144.5 g/mol
InChI Key: AULCHDSNUVHLRR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl chloroformate is an organic compound with the CAS number 111022-16-3 . It has a molecular weight of 144.51 .


Molecular Structure Analysis

The IUPAC name for 2,2-Difluoroethyl chloroformate is 2,2-difluoroethyl carbonochloridate . The InChI code for this compound is 1S/C3H3ClF2O2/c4-3(7)8-1-2(5)6/h2H,1H2 .


Chemical Reactions Analysis

As a chloroformate, 2,2-Difluoroethyl chloroformate is expected to react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .


Physical And Chemical Properties Analysis

2,2-Difluoroethyl chloroformate is a liquid at ambient temperature . It has a flash point of 72-74°C at 150mm .

Scientific Research Applications

Derivatization in Analytical Chemistry

2,2-Difluoroethyl chloroformate and related compounds are extensively used in derivatization, a key process in analytical chemistry. For instance, Vincenti et al. (2005) explored various fluorinated chloroformates, including 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate, for direct water derivatization of polar analytes, aiding in identifying ozonation drinking water disinfection by-products. They found that these chloroformates effectively react with carboxylic, hydroxylic, and aminic groups, forming non-polar derivatives suitable for gas chromatography-mass spectrometry analysis (Vincenti et al., 2005).

Material Science and Nanotechnology

In the field of material science, 2,2-Difluoroethyl chloroformate-related compounds are used to modify the properties of materials. For example, Fryczkowski et al. (2013) successfully replaced chloroform with 2,2,2-trifluoroethanol to prepare a spinning fluid containing poly(3-hydroxybutyrate) and polyaniline, significantly affecting the morphology and properties of the fibers produced (Fryczkowski et al., 2013).

Chemical Synthesis and Organic Chemistry

In organic chemistry, various chloroformates, including 2,2-Difluoroethyl chloroformate analogs, are crucial for synthesizing various compounds. A study by Bowman et al. (1990) illustrates the synthesis of substituted vinylic chloroformates, demonstrating the broad applicability of chloroformates in creating valuable chemical intermediates (Bowman et al., 1990).

Environmental Science and Biodegradation

In environmental science, chloroformates are studied for their interaction with other environmental factors. Grostern et al. (2010) discovered that chloroform, a chloroformate-related compound, was rapidly and sustainably dechlorinated by a Dehalobacter-containing culture, highlighting the potential biodegradation pathways of these compounds in environmental settings (Grostern et al., 2010).

Spectroscopy and Optical Studies

Chloroformates are also used in spectroscopic studies to understand molecular interactions. For instance, Mirochnik and Fedorenko (2017) investigated the solvation effects on the spectral-luminescence properties of 2,2-difluoro-4-methylnaphto-[2,1-е]-1,3,2-dioxaborine in chloroform, revealing how solvent molecules can influence the luminescent properties of certain compounds (Mirochnik & Fedorenko, 2017).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H226 (Flammable liquid and vapour), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and wearing respiratory protection in case of inadequate ventilation .

properties

IUPAC Name

2,2-difluoroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2/c4-3(7)8-1-2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULCHDSNUVHLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyl chloroformate

CAS RN

111022-16-3
Record name 2,2-Difluoroethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Pejchal, Š Štěpánková, M Pejchalová… - Bioorganic & Medicinal …, 2016 - Elsevier
In the current study, sixteen novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine were synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) …
Number of citations: 43 www.sciencedirect.com

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